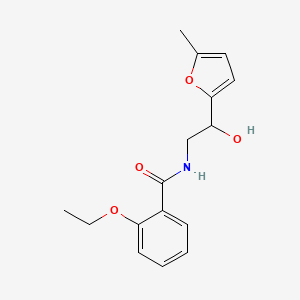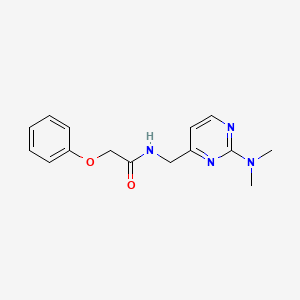
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyrrolidine and naphthalene, and its chemical formula is C20H18N4O.
Scientific Research Applications
Chemosensors for Transition Metal Ions
Compounds with naphthalene moieties have been synthesized and characterized for their ability to selectively recognize transition metal ions. One study detailed the creation of naphthoquinone-based chemosensors that exhibited remarkable selectivity towards Cu^2+ ions, changing color upon complexation. This application is significant for environmental monitoring and the development of analytical tools in chemistry (Gosavi-Mirkute et al., 2017).
Anticancer Compound Synthesis
Another study focused on the synthesis of compounds with naphthalene and pyrrolidinyl groups for evaluation as anticancer agents. The synthesized compounds underwent various reactions to produce derivatives that were then tested for their anticancer properties, indicating the potential of such structures in medicinal chemistry and drug development (Gouhar & Raafat, 2015).
Corrosion Inhibition
Triazole derivatives, which share a component of the compound of interest, were investigated for their effectiveness as corrosion inhibitors for mild steel in an acidic medium. This research demonstrates the application of such compounds in industrial chemistry, particularly in extending the lifespan of metal structures and components (Ma et al., 2017).
Environmental Bioremediation
Research into the degradation of environmental pollutants by methanotrophic bacteria highlights the relevance of naphthalene and related compounds in studying bioremediation processes. A study on Methylomonas methanica demonstrated the organism's ability to degrade trichloroethylene, a common groundwater contaminant, using a soluble methane monooxygenase enzyme. This study underscores the potential of biotechnological applications in environmental cleanup efforts (Koh et al., 1993).
properties
IUPAC Name |
naphthalen-1-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(16-7-3-5-13-4-1-2-6-15(13)16)20-10-8-14(12-20)21-11-9-18-19-21/h1-7,9,11,14H,8,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQNZXSCMLDMDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(E)-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B2411743.png)
![2-[3-[Amino-(4-chlorophenyl)methyl]phenyl]propan-2-ol](/img/structure/B2411744.png)
![1,7-dimethyl-3-(3-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411746.png)
![3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2411749.png)
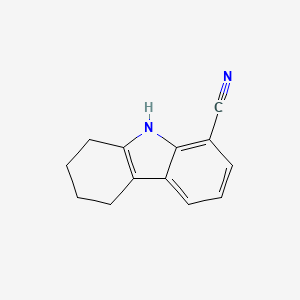

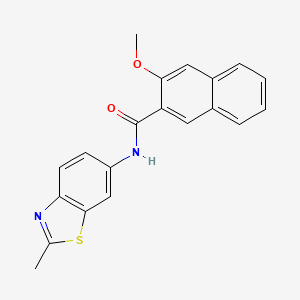
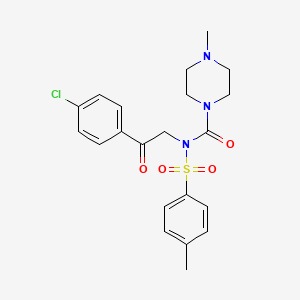
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2411755.png)
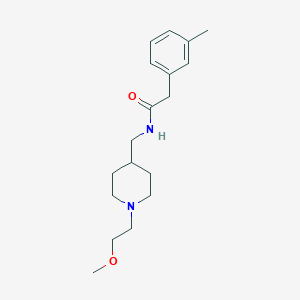
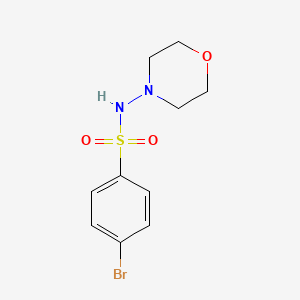
![6-(Bromomethyl)tricyclo[3.2.1.02,4]octane](/img/structure/B2411759.png)
